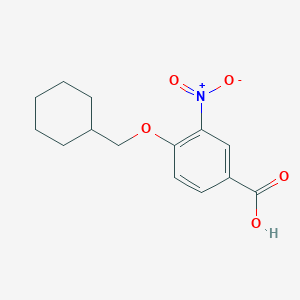
4-(cyclohexylmethoxy)-3-nitroBenzoic acid
Vue d'ensemble
Description
4-(cyclohexylmethoxy)-3-nitroBenzoic acid is an organic compound that features a cyclohexylmethyloxy group and a nitro group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylmethoxy)-3-nitroBenzoic acid typically involves the nitration of 4-(Cyclohexylmethyloxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(cyclohexylmethoxy)-3-nitroBenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenating agents, Lewis acids.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Major Products Formed
Reduction: 4-(Cyclohexylmethyloxy)-3-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Esterification: Esters of this compound.
Applications De Recherche Scientifique
4-(cyclohexylmethoxy)-3-nitroBenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-(cyclohexylmethoxy)-3-nitroBenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Cyclohexylmethyloxy)benzoic acid: Lacks the nitro group, which may result in different chemical and biological properties.
3-Nitrobenzoic acid: Lacks the cyclohexylmethyloxy group, which affects its solubility and reactivity.
4-Nitrobenzoic acid: Similar nitro group but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
4-(cyclohexylmethoxy)-3-nitroBenzoic acid is unique due to the presence of both the cyclohexylmethyloxy and nitro groups, which impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C14H17NO5 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
4-(cyclohexylmethoxy)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H17NO5/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |
Clé InChI |
QUAPNPWWKZCJNR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













